molecular formula C17H17NO2S B5353468 N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide

Cat. No.: B5353468
M. Wt: 299.4 g/mol
InChI Key: VGYXCWIGOAAOLA-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide: is an organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide typically involves the reaction of 4-acetylphenylamine with 4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling pathways. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide is unique due to its benzothiophene core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with specific biological activities and material properties .

Properties

IUPAC Name

N-(4-acetylphenyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-11(19)12-6-8-14(9-7-12)18-17(20)16-15-5-3-2-4-13(15)10-21-16/h6-10H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYXCWIGOAAOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCCC3=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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